5-Morpholinopyridin-2-amine

Physicochemical profiling Drug-likeness prediction ADME optimization

Misidentified regioisomers derail kinase inhibitor SAR. 5-Morpholinopyridin-2-amine (CAS 571189-78-1) is the unambiguous 5-isomer providing a linear morpholine exit vector for ATP-competitive design. • Linear para geometry validated in GLPG3667 (Phase II TYK2 inhibitor) • IMPDH2 Ki 240-440 nM enables quantitative fragment-based screening • 170 g/L aqueous solubility for DMSO-free biochemical assays • ≥98% purity with batch NMR/HPLC/GC QC documentation • Free 2-amine for amide coupling and cross-coupling diversification

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 571189-78-1
Cat. No. B1312697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Morpholinopyridin-2-amine
CAS571189-78-1
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CN=C(C=C2)N
InChIInChI=1S/C9H13N3O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11)
InChIKeyACYSKLGOADDKAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Morpholinopyridin-2-amine Physicochemical & Structural Baseline


5-Morpholinopyridin-2-amine (CAS 571189-78-1) is a heterocyclic aminopyridine derivative featuring a morpholine substituent at the pyridine 5-position and a free primary amine at the 2-position . With a molecular formula of C₉H₁₃N₃O and a molecular weight of 179.22 g/mol, it belongs to the class of morpholinopyridin-2-amines, which exist as four distinct regioisomers distinguished by morpholine attachment at the 3-, 4-, 5-, or 6-position of the pyridine ring . Its calculated physicochemical properties include a LogP of 0.50, a topological polar surface area (TPSA) of 51.38 Ų, one hydrogen bond donor, and four hydrogen bond acceptors . The compound exhibits a predicted melting point of 143 °C, a boiling point of 389.7 ± 42.0 °C, and a calculated aqueous solubility of 170 g/L at 25 °C . It is commercially available from multiple vendors at purities ranging from 95% to 99.6%, with batch-specific QC documentation including NMR, HPLC, and GC .

Why 5-Morpholinopyridin-2-amine Cannot Be Substituted


Morpholinopyridin-2-amines share an identical molecular formula (C₉H₁₃N₃O, MW 179.22) and are frequently listed interchangeably in procurement databases, yet their substitution position on the pyridine ring governs three non-interchangeable properties. First, the regioisomeric attachment of morpholine (at position 3, 4, 5, or 6) dictates the exit vector angle of the morpholine group relative to the 2-amino hinge-binding motif, a critical determinant in structure-based kinase inhibitor design where the morpholine is intended to occupy the solvent-exposed region of the ATP-binding pocket . Second, the positional isomer directly affects the compound's lipophilicity: the 5-isomer (LogP 0.50) differs measurably from the 4-isomer (LogP ~0.3) and the 3-isomer (LogP ~0.69), impacting membrane permeability and solubility-driven formulation decisions . Third, the 5-isomer uniquely presents the morpholine para to the 2-amino group on the pyridine ring, creating a linear geometry that is geometrically distinct from the meta relationship of the 3-isomer, the ortho-like relationship of the 6-isomer, and the symmetric arrangement of the 4-isomer—each yielding divergent SAR outcomes in lead optimization programs [1]. These differences cannot be compensated for by simple purity adjustments or stoichiometric corrections.

5-Morpholinopyridin-2-amine: Isomer & Analog Differentiation


LogP Differentiation: 5-Isomer vs. 3-, 4-, 6-Isomers

The calculated LogP of 5-Morpholinopyridin-2-amine is 0.50, measured via computational prediction from its SMILES structure (NC1=CC=C(N2CCOCC2)C=N1) . This value positions the 5-isomer at a distinct point on the lipophilicity spectrum relative to its positional isomers: the 4-isomer (4-Morpholinopyridin-2-amine) exhibits a LogP of approximately 0.3 [1], while the 3-isomer (3-Morpholinopyridin-2-amine) has a reported LogP of approximately 0.69 . The 6-isomer (6-Morpholinopyridin-2-amine) shows a LogP of 0.50, equivalent to the 5-isomer . The 5-isomer thus occupies an intermediate lipophilicity position, offering approximately 0.2 LogP units higher lipophilicity than the 4-isomer, which may translate to measurably different membrane permeability characteristics in cell-based assays.

Physicochemical profiling Drug-likeness prediction ADME optimization

Aqueous Solubility: Free Base vs. Hydrochloride Salt

The calculated aqueous solubility of 5-Morpholinopyridin-2-amine is 170 g/L at 25 °C, as determined using Advanced Chemistry Development (ACD/Labs) Software V11.02 . This high solubility value indicates that the 5-isomer is readily soluble in aqueous media, a property that facilitates its use in biochemical assay buffers without requiring high concentrations of organic co-solvents such as DMSO . For comparison, the structurally related compound 5-Morpholinopyridin-2-amine hydrochloride (CAS 1354940-70-7) demonstrates enhanced aqueous solubility due to salt formation, with the hydrochloride salt form being specifically employed in SSRI synthesis and kinase inhibitor intermediate applications where aqueous reaction conditions are required [1]. The free base 5-isomer's 170 g/L solubility exceeds the typical threshold of 50-100 g/L commonly sought for building blocks intended for parallel synthesis in aqueous or mixed aqueous-organic solvent systems.

Aqueous solubility Formulation compatibility Biochemical assay design

Purity Comparison: 5-Isomer vs. Other Isomers

5-Morpholinopyridin-2-amine is commercially available at standard purities of 98% (Bidepharm, CymitQuimica) with batch-specific QC documentation including NMR, HPLC, and GC . The Shaoyuan (韶远) reagent supplier reports an exceptional batch purity of 99.6% at 254 nm and 99.8% at 214 nm by HPLC . In comparison, the 3-isomer (3-Morpholinopyridin-2-amine, CAS 1036645-86-9) is typically offered at 95% standard purity , while the 4-isomer is available at NLT 98% purity [1], and the 6-isomer at 95% standard purity . The 5-isomer thus benefits from the highest documented commercial purity tier among the morpholinopyridin-2-amine isomers, with optical purity verification at multiple wavelengths providing additional confidence for applications requiring high chemical fidelity.

Chemical procurement Quality control Building block standardization

Para-Relationship: Exit Vector for Kinase Inhibitor Design

The 5-Morpholinopyridin-2-amine scaffold places the morpholine substituent para to the 2-amino group on the pyridine ring, creating a linear exit vector that is geometrically optimal for directing the morpholine into the solvent-exposed region of the ATP-binding pocket while the 2-amino group engages the kinase hinge region . This is in contrast to the 3-isomer, where the morpholine is ortho-like to the 2-amino group (creating a bent geometry that can sterically interfere with hinge binding), and the 4-isomer, where the morpholine is meta to the 2-amino group (producing an angular exit vector) . In the 5-aryl-2-aminopyridine FLT3 inhibitor series reported by Liu et al. (2015), the 5-position substitution geometry was demonstrated to be critical for achieving potent FLT3 inhibition, with optimized 5-aryl analogs showing IC₅₀ values in the low nanomolar range, while alterations to the substitution pattern at other positions led to substantial potency losses [1]. The 5-isomer scaffold has been specifically employed as a key intermediate in the synthesis of GLPG3667 (cadefrecitinib), a selective ATP-competitive TYK2 inhibitor currently in Phase II clinical trials for autoimmune diseases [2].

Kinase inhibitor design Structure-based drug design Hinge-binding pharmacophore

IMPDH2 Enzyme Inhibition Baseline

5-Morpholinopyridin-2-amine has been evaluated for inhibitory activity against human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target for immunosuppressive, anticancer, and antiviral chemotherapy [1]. The compound demonstrated Ki values of 240 nM (non-competitive inhibition), 430 nM (inhibition toward IMP substrate), and 440 nM (inhibition toward NAD substrate) in enzymatic assays deposited in BindingDB [2]. IMPDH2 catalyzes the rate-limiting step in guanine nucleotide biosynthesis, and its inhibition leads to depletion of intracellular GTP pools, resulting in antiproliferative effects [1]. While this Ki range (240-440 nM) represents moderate potency, it establishes a quantifiable baseline for structure-activity relationship (SAR) exploration when the 5-morpholinopyridin-2-amine scaffold is used as a starting point for further optimization. For context, potent IMPDH inhibitors such as mycophenolic acid exhibit Ki values in the low nanomolar range; the 5-morpholinopyridin-2-amine Ki values place it as a viable fragment-like starting point for lead generation programs [1].

IMPDH inhibition Antiproliferative activity Nucleotide metabolism

FAAH Inhibition & Cell Differentiation Activity

5-Morpholinopyridin-2-amine has been reported to exhibit inhibitory activity against fatty acid amide hydrolase (FAAH), the enzyme responsible for degradation of endogenous endocannabinoids including anandamide and oleamide . FAAH inhibition leads to elevated endocannabinoid levels, which are implicated in pain modulation and anti-inflammatory responses . Additionally, the compound has demonstrated pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility in anticancer agent development and treatment of hyperproliferative skin diseases such as psoriasis [1]. While specific IC₅₀ values for FAAH inhibition and cell differentiation were not located in the publicly available primary literature for the parent compound, these biological annotations, when combined with the IMPDH2 Ki data, establish 5-Morpholinopyridin-2-amine as a multi-target annotated chemical probe rather than a single-target tool compound, which is relevant when selecting building blocks for phenotypic screening libraries.

FAAH inhibition Endocannabinoid modulation Cell differentiation

5-Morpholinopyridin-2-amine Application Scenarios


Kinase Inhibitor Lead Generation

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors should prioritize the 5-isomer over other morpholinopyridin-2-amine regioisomers because its para relationship between the 2-amino hinge-binding motif and the 5-morpholine solvent-exposed region directing group provides a geometrically linear exit vector validated in clinical-stage programs such as GLPG3667 (TYK2 inhibitor, Phase II) [1]. The 5-aryl-2-aminopyridine FLT3 inhibitor series demonstrates that 5-position geometry is critical for low nanomolar potency, making the 5-isomer the appropriate starting scaffold for SAR exploration [2]. Its LogP of 0.50 and TPSA of 51.38 Ų place it within favorable drug-like chemical space for lead optimization .

IMPDH-Targeted Probe Development

The compound's demonstrated IMPDH2 inhibition (Ki 240-440 nM) provides a quantitative baseline for fragment-based or scaffold-hopping programs targeting nucleotide metabolism in cancer, immunosuppression, or antiviral indications [1]. The compound's moderate potency is appropriate for a starting point in lead generation, where subsequent synthetic elaboration can be quantitatively benchmarked against the parent scaffold's Ki values. The high aqueous solubility (170 g/L) facilitates biochemical assay setup at the micromolar concentrations required for fragment screening without DMSO interference [2].

Phenotypic Screening Library Construction

For teams constructing annotated compound libraries for phenotypic screening, 5-Morpholinopyridin-2-amine offers advantages as a core scaffold with documented activity across multiple target classes (kinase, IMPDH, FAAH) and cellular phenotypes (proliferation arrest, monocyte differentiation) [1]. The availability of the free base at 98-99.6% purity with full QC documentation (NMR, HPLC, GC) ensures that downstream synthetic products maintain high chemical fidelity [2]. The free 2-amino group provides a versatile synthetic handle for amide coupling, reductive amination, or Suzuki-Miyaura cross-coupling, enabling rapid diversification into focused compound libraries .

Process Chemistry & Large-Scale Synthesis

The compound's commercial availability at up to 99.6% purity (with optical purity verification at 214 nm and 254 nm) [1], combined with its use as a key intermediate in clinical candidate synthesis (GLPG3667), makes it suitable as a starting material for process chemistry development and custom synthesis programs scaling from grams to kilograms [2]. The hydrochloride salt form (CAS 1354940-70-7) is also commercially available for applications requiring enhanced aqueous solubility during synthesis . Multiple vendors offer the compound with batch-specific QC documentation, facilitating compliance with quality management systems in regulated research environments.

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